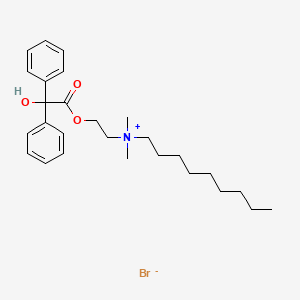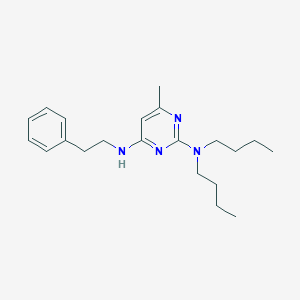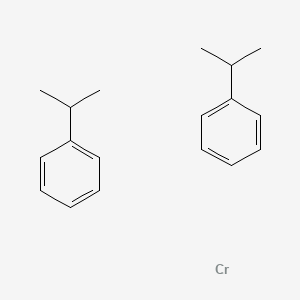
Dicumene chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicumene chromium is a coordination compound where chromium is complexed with dicumene ligands. This compound is notable for its applications in various fields, including materials science and catalysis. The unique properties of this compound, such as its stability and reactivity, make it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicumene chromium can be synthesized through the thermal decomposition of this compound complexes in an inert atmosphere. The process typically involves heating the precursor compound at temperatures ranging from 350°C to 520°C in an argon atmosphere . This method ensures the formation of high-quality chromium films with minimal impurities.
Industrial Production Methods: In industrial settings, the production of this compound often employs chemical vapor deposition (CVD) techniques. This method allows for the controlled deposition of chromium films on various substrates, which is essential for applications in electronics and optoelectronics .
Chemical Reactions Analysis
Types of Reactions: Dicumene chromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or carbon monoxide.
Substitution: Ligand exchange reactions where dicumene ligands are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are typically used.
Substitution: Reactions often occur in aqueous solutions with the presence of chloride or sulfate ions.
Major Products Formed:
Oxidation: Higher oxidation state chromium compounds.
Reduction: Lower oxidation state chromium compounds.
Substitution: Chromium complexes with different ligands, such as chromium chloride or chromium sulfate.
Scientific Research Applications
Dicumene chromium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dicumene chromium involves its interaction with various molecular targets and pathways:
Molecular Targets: One of the primary targets is the beta subunit of mitochondrial ATP synthase, which plays a crucial role in cellular energy production.
Pathways Involved: this compound influences several metabolic pathways, including those involved in glucose metabolism and insulin signaling. It enhances insulin-stimulated signal transduction by affecting downstream effector molecules.
Comparison with Similar Compounds
Dicumene chromium can be compared with other chromium compounds, such as:
Chromium Picolinate: Known for its role in glucose metabolism and as a dietary supplement.
Chromium Chloride: Used in various industrial applications, including electroplating and as a catalyst.
Chromium Sulfate: Commonly used in tanning leather and as a mordant in dyeing.
Uniqueness: this compound stands out due to its specific ligand structure, which imparts unique stability and reactivity properties. This makes it particularly useful in applications requiring high-purity chromium films and in catalytic processes where precise control over reactivity is essential .
Properties
CAS No. |
12001-89-7 |
|---|---|
Molecular Formula |
C18H24Cr |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
chromium;cumene |
InChI |
InChI=1S/2C9H12.Cr/c2*1-8(2)9-6-4-3-5-7-9;/h2*3-8H,1-2H3; |
InChI Key |
AWNBGWWVMCBBST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1.CC(C)C1=CC=CC=C1.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


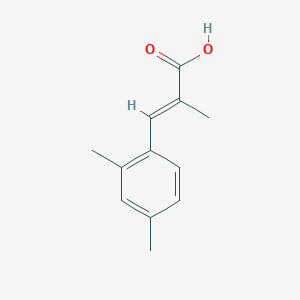


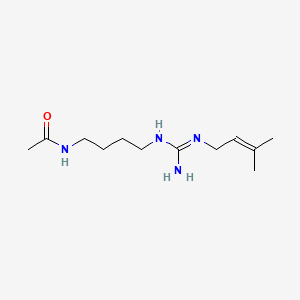
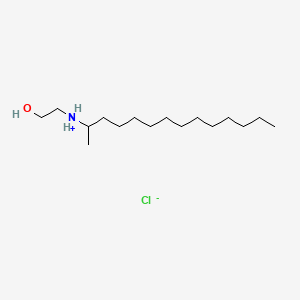
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
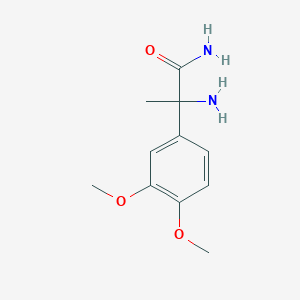
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
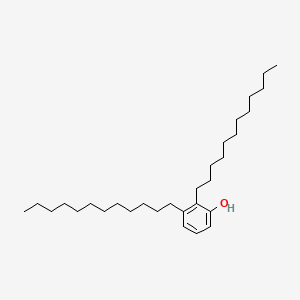
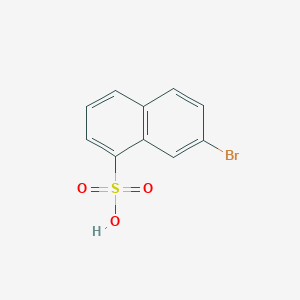
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
